![molecular formula C25H28N4O3 B2887609 Methyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate CAS No. 1251633-61-0](/img/structure/B2887609.png)
Methyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate
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Overview
Description
Methyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
- Methyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate exhibits promising anticancer activity. Researchers have explored its effects on tumor cell lines, studying mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further investigations into its specific targets and pathways are ongoing .
- The compound’s structure suggests potential neuroprotective effects. Studies have investigated its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Researchers are particularly interested in its application for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
- Methyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate demonstrates anti-inflammatory properties. It may modulate cytokine production, inhibit inflammatory enzymes, and suppress immune responses. These findings open avenues for developing novel anti-inflammatory drugs .
- Investigations have revealed that this compound possesses antimicrobial activity against bacteria, fungi, and even drug-resistant strains. Researchers are exploring its use as an alternative to existing antibiotics, especially in the face of rising antibiotic resistance .
- Scientists have employed Methyl 3-((3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl)amino)benzoate as a chemical probe to identify specific protein targets. Understanding its interactions with cellular proteins can lead to the discovery of new drug targets and pathways .
- The compound’s unique structure provides opportunities for medicinal chemists to modify its scaffold and optimize its properties. Researchers are designing analogs with improved pharmacokinetics, selectivity, and bioavailability. These efforts aim to create potent drug candidates for various therapeutic areas .
Anticancer Properties
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Activity
Antimicrobial Potential
Chemical Biology and Target Identification
Medicinal Chemistry and Drug Design
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological activities . The piperidine ring, in particular, is essential for chiral optimization .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities and can affect various biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
properties
IUPAC Name |
methyl 3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-4-19-10-5-6-13-29(19)24(30)21-15-26-23-20(12-11-16(2)27-23)22(21)28-18-9-7-8-17(14-18)25(31)32-3/h7-9,11-12,14-15,19H,4-6,10,13H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQVOBMEKCJHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)OC)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate |
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